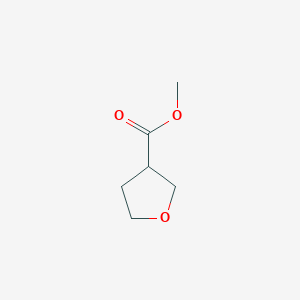

Methyl tetrahydrofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNCRJHLZDGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443306 | |

| Record name | Methyl tetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-85-4 | |

| Record name | Methyl tetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl oxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of Methyl Tetrahydrofuran-3-carboxylate: A Senior Application Scientist's In-Depth Technical Guide

Introduction: The Significance of Chiral Tetrahydrofurans in Drug Discovery

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and biologically active molecules.[1] Its presence is often critical for conferring specific pharmacological properties, including antitumor, antimicrobial, and antiviral activities. For researchers and scientists in drug development, the precise stereochemical control during the synthesis of substituted tetrahydrofurans is paramount, as different enantiomers of a chiral molecule frequently exhibit distinct biological activities and metabolic fates. Methyl tetrahydrofuran-3-carboxylate, a key chiral building block, serves as a versatile precursor for the synthesis of more complex pharmaceutical intermediates. This guide provides an in-depth technical overview of the core strategies for the enantioselective synthesis of this valuable compound, focusing on the causality behind experimental choices and providing field-proven insights.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several strategic disconnections. This guide will focus on three principal and highly effective methodologies:

-

Asymmetric Hydrogenation of Prochiral Precursors: A direct and atom-economical approach involving the enantioselective reduction of a carbon-carbon double bond in a suitable precursor.

-

Enantioselective Conjugate Addition (Oxa-Michael Reaction): A powerful method for the formation of the tetrahydrofuran ring via an intramolecular cyclization, where the key stereocenter is established through a conjugate addition.

-

Biocatalytic Methods: Leveraging the exquisite stereoselectivity of enzymes to achieve kinetic resolution of a racemic mixture or perform a stereoselective transformation.

The logical flow of these synthetic strategies is depicted below:

Caption: Simplified workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation of methyl 2,5-dihydrofuran-3-carboxylate.

Materials:

-

Methyl 2,5-dihydrofuran-3-carboxylate

-

[Rh(COD)₂]BF₄ (Rhodium precursor)

-

(R,R)-Et-DuPhos or (R)-BINAP (Chiral ligand)

-

Methanol (Anhydrous and degassed)

-

Hydrogen gas (High purity)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: The substrate, methyl 2,5-dihydrofuran-3-carboxylate (1 equivalent), is dissolved in anhydrous, degassed methanol in a separate flask.

-

Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then added via cannula. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

-

Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the pure this compound.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Table 1: Representative Data for Asymmetric Hydrogenation

| Catalyst System | Substrate | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| [Rh((R,R)-Et-DuPhos)]BF₄ | Methyl 2,5-dihydrofuran-3-carboxylate | MeOH | 20 | 25 | 18 | >99 | 95 (estimated) | Adapted from [2] |

| Ru(OAc)₂((R)-BINAP) | Itaconic Acid Dimethyl Ester | MeOH | 50 | 50 | 12 | >99 | 98 | [3] |

Note: The data for the target substrate is an educated estimation based on the performance of these catalysts with structurally similar substrates.

Enantioselective Conjugate Addition: The Oxa-Michael Approach

The intramolecular oxa-Michael reaction is a powerful strategy for the construction of tetrahydrofuran rings. [4][5]This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated ester, leading to the formation of the cyclic ether. When catalyzed by a chiral entity, this cyclization can proceed with high enantioselectivity.

The Precursor: A γ-Hydroxy-α,β-unsaturated Ester

The key precursor for this approach is a γ-hydroxy-α,β-unsaturated ester. The stereocenter at the 3-position is generated during the ring-closing step.

Organocatalysis: A Metal-Free Alternative

Chiral organocatalysts, particularly those based on bifunctional thioureas or squaramides, have emerged as highly effective promoters for enantioselective oxa-Michael additions. [6]These catalysts operate through a dual activation mechanism, where a basic site on the catalyst deprotonates the alcohol, and a hydrogen-bonding moiety activates the Michael acceptor.

Caption: Mechanism of organocatalyzed oxa-Michael cyclization.

Experimental Protocol: Enantioselective Oxa-Michael Addition

Objective: To synthesize enantiomerically enriched this compound via an organocatalyzed intramolecular oxa-Michael addition.

Materials:

-

Methyl 4-hydroxybut-2-enoate (or a suitable substituted precursor)

-

Chiral bifunctional thiourea or squaramide catalyst (e.g., Takemoto catalyst)

-

Toluene or Chlorobenzene (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar and 4 Å molecular sieves is added the chiral organocatalyst (5-10 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon).

-

Addition of Reactants: Anhydrous toluene is added, followed by the γ-hydroxy-α,β-unsaturated ester (1 equivalent).

-

Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a period of time (e.g., 24-72 hours), with reaction progress monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the desired this compound.

-

Analysis: The enantiomeric excess is determined by chiral HPLC.

Table 2: Representative Data for Enantioselective Oxa-Michael Reactions

| Catalyst | Substrate Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Bifunctional Thiourea | γ-Hydroxyenone | Toluene | 25 | 48 | 85 | 92 | [6] |

| Chiral Phosphoric Acid | δ-Hydroxy-α,β-unsaturated ester | CH₂Cl₂ | 0 | 24 | 91 | 95 | [5] |

Note: These data represent the effectiveness of such catalysts in similar transformations.

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. [7]Enzymes, operating under mild conditions, can exhibit exceptional enantio- and regioselectivity. For the synthesis of this compound, a biocatalytic kinetic resolution is a particularly attractive strategy.

The Principle of Kinetic Resolution

Kinetic resolution involves the use of a chiral catalyst, in this case, an enzyme, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the racemate into one unreacted enantiomer and a product derived from the other enantiomer.

Lipases: Versatile Biocatalysts

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic synthesis, they are widely used for the kinetic resolution of racemic alcohols and esters. [8][9]For the synthesis of chiral this compound, a lipase can be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and in high enantiomeric excess.

Caption: Principle of lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: To obtain enantiomerically enriched this compound through lipase-catalyzed kinetic resolution of the corresponding racemate.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent (e.g., toluene or MTBE)

-

Aqueous base (for pH control, e.g., 0.1 M NaOH)

Procedure:

-

Reaction Setup: Racemic this compound (1 equivalent) is dissolved in a suitable organic solvent. This solution is added to a flask containing phosphate buffer and the immobilized lipase.

-

Resolution: The biphasic mixture is stirred at a controlled temperature (e.g., 30-40 °C). The pH of the aqueous phase is maintained at a constant value (e.g., 7.0) by the controlled addition of an aqueous base using a pH-stat or by manual titration. The reaction is monitored for conversion (typically to around 50%).

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The organic and aqueous layers are separated. The organic layer contains the unreacted enantiomer of the ester. The aqueous layer contains the salt of the hydrolyzed carboxylic acid.

-

Isolation: The organic layer is washed, dried, and concentrated to yield the enantiomerically enriched this compound. The aqueous layer can be acidified and extracted to recover the enantiomerically enriched tetrahydrofuran-3-carboxylic acid, which can be re-esterified if desired.

-

Analysis: The enantiomeric excess of both the recovered ester and the acid are determined by chiral HPLC.

Table 3: Representative Data for Lipase-Catalyzed Resolutions

| Lipase | Substrate | Reaction Type | E-value* | ee (substrate) (%) | ee (product) (%) | Reference |

| Pseudomonas cepacia Lipase | Racemic β-thiolactone | Hydrolysis | >100 | >99 | - | [9] |

| Candida antarctica Lipase B | Racemic alcohol | Transesterification | >200 | >99 | >99 | [10] |

*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.

Conclusion: A Versatile Toolbox for Chiral Synthesis

The enantioselective synthesis of this compound is a critical endeavor for the advancement of pharmaceutical research and development. This guide has detailed three robust and scientifically sound strategies: asymmetric hydrogenation, enantioselective oxa-Michael addition, and biocatalytic kinetic resolution. The choice of the optimal synthetic route will depend on a variety of factors, including the availability of starting materials, cost considerations, desired scale of production, and the specific stereochemical outcome required. Each methodology offers a unique set of advantages, providing the modern synthetic chemist with a versatile toolbox to access this important chiral building block with high enantiopurity.

References

-

Ru-Catalyzed Asymmetric Hydrogenation of Unsaturated β-Keto Esters. Synfacts, 2012 , 8(8), 0871. [Link]

- Liang, Y.-F., et al. (2022). Organocatalytic enantioselective construction of bicyclic γ-butrolactones. Tetrahedron, 119, 132869.

-

Trost, B. M., & Hildbrand, S. (2001). Stereocontrolled Construction of Tetrahydrofurans and Gamma-Butyrolactones Using Organomolybdenum Chemistry. Organic Letters, 3(17), 2665–2668. [Link]

-

Osborn, H. M. I., & Sweeney, J. B. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. Tetrahedron: Asymmetry, 24(1), 1-13. [Link]

- He, M., et al. (2008). Stereoselective Synthesis of γ‐Butyrolactones via Organocatalytic Annulations of Enals and Keto Esters.

-

Phillips, A. J., & Uehling, M. R. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(1), 23-44. [Link]

-

Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

-

Fustero, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(16), 10502-10664. [Link]

-

Smith, A. B., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(23), 12694–12700. [Link]

-

Ohta, T., et al. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. The Journal of Organic Chemistry, 52(14), 3174–3176. [Link]

-

Phillips, E. M., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. National Institutes of Health. [Link]

- Kim, M.-J., & Kim, H.-S. (2000). Kinetic Resolution of Racemic r-Methyl-β-propiothiolactone by Lipase-Catalyzed Hydrolysis. Biotechnology and Bioengineering, 68(4), 465-469.

-

Martín-Matute, B., & Bäckvall, J.-E. (2005). Kinetic resolution of the racemic hydroxylactam to produce... ResearchGate. [Link]

-

Ding, Z., et al. (2024). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ResearchGate. [Link]

- Trifonova, A., et al. (2014). Asymmetric Hydrogenation of Disubstituted Furans.

-

Wang, Y., et al. (2018). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications, 54(73), 10312-10315. [Link]

- Brown, J. M. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(48), 14544–14545.

-

Greatrex, B. W., et al. (2003). A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones. The Journal of Organic Chemistry, 68(7), 2767–2775. [Link]

-

Zhang, C. (2023). Bisphospholane Josiphos-type Ligands in Rhodium Asymmetric Catalysis. Chemistry – An Asian Journal, 18(23), e202300912. [Link]

-

de Souza, R. O. M. A., et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 7(42), e202203362. [Link]

-

Wang, J., et al. (2007). Enantioselective organocatalytic double Michael addition reactions. Organic Letters, 9(9), 1833–1835. [Link]

-

Kim, M.-J., & Kim, H.-S. (2006). Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones. ResearchGate. [Link]

-

Gotor, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]

-

Mashima, K., et al. (2019). Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands. Chemistry – A European Journal, 25(46), 10818-10822. [Link]

-

Al-Ghamdi, A. A., et al. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. Catalysts, 13(4), 695. [Link]

-

Liu, G., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(2), 102283. [Link]

-

Annunziata, F., et al. (2021). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Catalysts, 11(11), 1386. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

-

Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. IntechOpen. [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

-

Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. ResearchGate. [Link]

-

Imamoto, T. (2019). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-37). Wiley-VCH. [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).

-

Vidal, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(23), 7759-7775. [Link]

- Donate, P. M., et al. (2006). Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. Tetrahedron: Asymmetry, 17(13-14), 2054-2059.

-

Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

-

P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Publications. [Link]

- Application of the asymmetric hydrogenation in the synthesis of bent Ge Lieting intermediates.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. moodle2.units.it [moodle2.units.it]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Chiral Resolution of Racemic Methyl Tetrahydrofuran-3-Carboxylate: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

Enantiomerically pure methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block in the synthesis of complex pharmaceutical agents and fine chemicals. The stereocenter at the C3 position dictates the molecule's three-dimensional orientation, which is critical for its biological activity and interaction with other chiral molecules. This technical guide provides an in-depth exploration of the principal methodologies for resolving racemic this compound (CAS No: 53662-85-4). We will dissect three core techniques: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Preparative Chiral Chromatography. This document moves beyond mere protocols, delving into the causality behind experimental choices and providing field-proven insights to guide researchers in selecting and optimizing the most suitable resolution strategy for their specific needs.

Introduction: The Imperative for Enantiopurity

This compound, with its molecular formula C₆H₁₀O₃, is a heterocyclic ester that exists as a pair of non-superimposable mirror images, or enantiomers: (R)-methyl tetrahydrofuran-3-carboxylate and (S)-methyl tetrahydrofuran-3-carboxylate. In a standard synthesis, this compound is produced as a 1:1 racemic mixture.

For pharmaceutical applications, isolating a single enantiomer is often not just beneficial, but mandatory. The differential pharmacological effects of enantiomers are well-documented; one may be therapeutically active, while the other could be inert or, in worst-case scenarios, responsible for adverse effects. The availability of optically pure tetrahydrofuran derivatives is crucial for creating compounds with applications ranging from potent analgesics to diuretics.[1] Therefore, robust and scalable methods for chiral resolution are essential for the advancement of drug development programs that utilize this versatile chiral synthon.

This guide will explore the three primary pillars of chiral resolution applicable to this target molecule, providing both the theoretical foundation and practical, step-by-step protocols.

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly well-suited for resolving racemic esters through enantioselective hydrolysis or transesterification. In this process, the enzyme preferentially catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as a new product) from the unreacted, slow-reacting enantiomer.

Principle and Rationale

Expertise & Experience: The choice of a lipase, such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL), is driven by their proven efficacy in catalyzing enantioselective transformations on a wide range of substrates under mild reaction conditions.[2][3] The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess (ee) of both the product and the remaining starting material. Using greener, biomass-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF) can enhance enzyme stability and activity compared to traditional solvents.[4][5][6][7][8]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

-

Setup: To a thermostatically controlled reaction vessel, add racemic this compound (1.0 eq) and a phosphate buffer solution (e.g., 0.1 M, pH 7.0). Add a suitable co-solvent like 2-MeTHF (10-20% v/v) to ensure substrate solubility.

-

Enzyme Addition: Introduce an immobilized lipase (e.g., Novozym 435, which is CAL-B immobilized on acrylic resin) to the mixture (typically 10-50 mg per mmol of substrate). Immobilized enzymes are preferred for ease of recovery and reuse.[3]

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-45°C). Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the formed carboxylic acid.

-

Work-up (at ~50% conversion):

-

Filter off the immobilized enzyme for potential reuse.

-

Cool the reaction mixture and adjust the pH to >8.0 with a base (e.g., NaHCO₃).

-

Extract the unreacted enantiomer of this compound with an organic solvent (e.g., ethyl acetate).

-

Acidify the remaining aqueous layer to pH <3.0 with a strong acid (e.g., 1M HCl).

-

Extract the enantiomerically enriched tetrahydrofuran-3-carboxylic acid with an organic solvent.

-

-

Purification & Analysis: Dry the organic extracts, evaporate the solvent, and purify the products if necessary. Confirm the enantiomeric excess of the final products using chiral chromatography.

Data Presentation: Lipase Screening

| Lipase Source | Reaction Type | Conversion (%) | (R)-Ester ee (%) | (S)-Acid ee (%) | E-value* |

| Pseudomonas cepacia (PCL) | Hydrolysis | 51 | >99 | 97 | >200 |

| Candida antarctica B (CAL-B) | Hydrolysis | 49 | 96 | >99 | >200 |

| Pseudomonas fluorescens | Hydrolysis | 52 | 95 | 93 | ~150 |

*The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. Values >200 are considered excellent for preparative scale.[2]

Workflow Diagram: Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 2: Diastereomeric Salt Formation

This classical resolution technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic carboxylic acid (obtained from hydrolysis of the starting ester) with an enantiomerically pure chiral base, a pair of diastereomeric salts with different solubilities is formed. These can then be separated by fractional crystallization.

Principle and Rationale

Trustworthiness: This method is a self-validating system. The physical separation of diastereomers via crystallization is a well-established and scalable industrial process. The key to success lies in the meticulous screening of chiral resolving agents and crystallization solvents to maximize the solubility difference between the two diastereomeric salts.[9][10] Common resolving agents include naturally derived alkaloids (e.g., brucine, cinchonidine) and synthetic amino alcohols.[11]

Experimental Protocol

-

Hydrolysis: First, quantitatively hydrolyze the racemic this compound to racemic tetrahydrofuran-3-carboxylic acid using standard conditions (e.g., NaOH in MeOH/H₂O, followed by acidification).

-

Salt Formation: In a suitable solvent (e.g., ethanol, acetonitrile), dissolve the racemic tetrahydrofuran-3-carboxylic acid (1.0 eq) and the chosen chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine, 1.0 eq), typically with gentle heating.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce precipitation of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. The more soluble diastereomer remains in the mother liquor.

-

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is ~1-2. This protonates the carboxylic acid and dissolves the chiral amine salt.

-

Extraction: Extract the liberated, enantiomerically enriched carboxylic acid with an organic solvent (e.g., dichloromethane). The resolving agent remains in the aqueous layer and can potentially be recovered.

-

Esterification: The resolved carboxylic acid can be re-esterified (e.g., using methanol with a catalytic amount of sulfuric acid) to yield the desired enantiopure methyl ester.

Data Presentation: Resolving Agent & Solvent Screen

| Resolving Agent | Solvent | Less Soluble Salt | Yield (%) | Resolved Acid ee (%) |

| (+)-Cinchonidine | Toluene | (R)-Acid Salt | 41 | 98 |

| (-)-Ephedrine | Ethanol | (S)-Acid Salt | 38 | 95 |

| (R)-α-Methylbenzylamine | Ethyl Acetate | (R)-Acid Salt | 35 | 92 |

Workflow Diagram: Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Formation.

Method 3: Preparative Chiral Chromatography

Chiral chromatography is a powerful separation technique that directly separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). It is widely used for both analytical quantification of enantiomeric excess and for preparative-scale purification.

Principle and Rationale

Authoritative Grounding: This method leverages the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes leads to different retention times, enabling separation.[12] While historically viewed as a costly, large-scale option, advances in CSP technology and techniques like supercritical fluid chromatography (SFC) have made preparative chiral chromatography more efficient and scalable.[9] The choice of the CSP (often polysaccharide-based) and the mobile phase is critical and must be empirically determined through screening.

Experimental Protocol: Preparative HPLC

-

System & Column: Utilize a preparative HPLC system equipped with a high-capacity chiral column (e.g., Daicel CHIRALPAK® series).

-

Method Development: First, develop an analytical method to confirm baseline separation of the two enantiomers. Screen various mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol).

-

Scale-Up: Once an optimal mobile phase is identified, scale up the injection volume and flow rate for the preparative column.

-

Injection & Elution: Inject the concentrated solution of racemic this compound onto the column.

-

Fraction Collection: Collect the eluent in fractions as each enantiomer peak is detected (typically by UV).

-

Analysis & Pooling: Analyze the collected fractions for purity and enantiomeric excess. Pool the pure fractions for each enantiomer.

-

Solvent Removal: Evaporate the mobile phase under reduced pressure to obtain the isolated, enantiomerically pure esters.

Data Presentation: Chromatographic Conditions

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) |

| CHIRALPAK AD-H | Hexane/IPA (90:10) | 1.0 | 8.5 | 10.2 |

| CHIRALCEL OD-H | Hexane/EtOH (95:5) | 0.8 | 12.1 | 14.5 |

Workflow Diagram: Chiral Chromatography

Caption: Workflow for Preparative Chiral Chromatography.

Conclusion and Recommendations

The selection of an optimal resolution strategy for this compound depends on the desired scale, required purity, cost considerations, and available equipment.

-

Enzymatic Kinetic Resolution is an elegant and environmentally friendly approach, ideal for producing high-purity enantiomers. It is highly scalable, and the mild conditions preserve the integrity of the molecule.

-

Diastereomeric Salt Formation is a time-tested, robust method that is often the workhorse for large-scale industrial production due to its relatively low cost and high capacity. However, it requires an initial hydrolysis step and extensive screening of conditions.

-

Chiral Chromatography offers the most direct route to separation with high purity. It is exceptionally useful for analytical purposes and is increasingly viable for preparative scales, especially when rapid development and high purity are paramount.

For drug development professionals, a hybrid approach is often most effective: chiral HPLC for rapid analytical method development and ee determination, followed by either enzymatic resolution or diastereomeric salt crystallization for scalable synthesis of the desired enantiomer. Each method, when properly optimized, provides a reliable pathway to the enantiopure building blocks essential for modern drug discovery.

References

-

This compound | CAS#:53662-85-4 . Chemsrc. Available from: [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution . Unchained Labs. Available from: [Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation . Thesis. Available from: [Link]

-

The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts . MDPI. Available from: [Link]

-

Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine . National Institutes of Health. Available from: [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs . National Institutes of Health. Available from: [Link]

-

Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates . ResearchGate. Available from: [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

-

Synthesis of chiral enantioenriched tetrahydrofuran derivatives . ResearchGate. Available from: [Link]

-

Chiral Chromatography . Separation Techniques. Available from: [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification . TU Delft Repository. Available from: [Link]

-

THF application areas and uses . Shenyang East Chemical Science-Tech Co., Ltd. Available from: [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates . National Institutes of Health. Available from: [Link]

-

A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid . ResearchGate. Available from: [Link]

-

Syntheses of optically active 2-tetrahydrofuran derivatives . Canadian Journal of Chemistry. Available from: [Link]

- Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. Google Patents.

-

Synthesis of chiral enantioenriched tetrahydrofuran derivatives . ResearchGate. Available from: [Link]

-

Protecting group . Wikipedia. Available from: [Link]

-

Highly Efficient and Enzymatic Regioselective Undecylenoylation of Gastrodin in 2-Methyltetrahydrofuran-Containing Systems . PLOS ONE. Available from: [Link]

- Process for the synthesis of derivatives of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process. Google Patents.

-

Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions . ResearchGate. Available from: [Link]

-

Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters . ResearchGate. Available from: [Link]

-

Enzymatic regioselective acylation of nucleosides in biomass-derived 2-methyltetrahydrofuran: kinetic study and enzyme substrate recognition . PubMed. Available from: [Link]

- Process for the preparation of 3-methyltetrahydrofuran. Google Patents.

-

(PDF) Synthesis of chiral tetrahydrofuran derivatives . ResearchGate. Available from: [Link]

-

Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions . Semantic Scholar. Available from: [Link]

-

Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin . The Royal Society of Chemistry. Available from: [Link]

- Process for the preparation of 3-methyltetrahydrofuran. Google Patents.

-

Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE . Royal Society of Chemistry. Available from: [Link]

-

Methyl furan-3-carboxylate . National Institutes of Health. Available from: [Link]

-

Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF . Royal Society of Chemistry. Available from: [Link]

-

Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase . National Institutes of Health. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Efficient and Enzymatic Regioselective Undecylenoylation of Gastrodin in 2-Methyltetrahydrofuran-Containing Systems | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic regioselective acylation of nucleosides in biomass-derived 2-methyltetrahydrofuran: kinetic study and enzyme substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. unchainedlabs.com [unchainedlabs.com]

- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 11. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mz-at.de [mz-at.de]

A Senior Application Scientist’s Guide to the Synthesis of (R)-Methyl Tetrahydrofuran-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl tetrahydrofuran-3-carboxylate is a valuable chiral building block in medicinal chemistry and materials science, prized for the stereospecificity it imparts to target molecules. Its synthesis, therefore, is a critical process demanding precision, efficiency, and scalability. This technical guide provides an in-depth analysis of the primary synthetic strategies employed to produce this enantiomerically pure compound. We will dissect the methodologies of chiral pool synthesis, asymmetric catalysis, and enzymatic resolutions, offering not just protocols, but the underlying chemical logic that informs procedural choices. This document is structured to empower researchers with the expertise to select and execute the optimal synthetic route for their specific application, ensuring both scientific integrity and practical success.

Introduction: The Strategic Importance of (R)-Methyl Tetrahydrofuran-3-carboxylate

The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] When substituted asymmetrically, as in (R)-Methyl tetrahydrofuran-3-carboxylate, it provides a rigid, stereochemically defined framework essential for precise molecular recognition at biological targets. The "(R)" configuration at the C3 position is particularly crucial in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer agents. The choice of synthetic route is therefore a decision of significant consequence, impacting not only yield and purity but also process economics and environmental footprint.

Overview of Primary Synthetic Paradigms

The synthesis of a specific enantiomer like (R)-Methyl tetrahydrofuran-3-carboxylate can be approached from three fundamental starting points. The choice among these is dictated by factors such as the availability of starting materials, cost, required optical purity, and scalability.

-

Chiral Pool Synthesis : This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials.[2] The inherent stereochemistry of the starting material is transferred through a series of reactions to the final product.

-

Asymmetric Synthesis : This approach creates the desired chiral center from an achiral or prochiral precursor using a chiral catalyst or auxiliary.[3][4]

-

Enzymatic Resolution : In this method, a racemic mixture of the target molecule or a precursor is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (R)- or unreacted (S)-enantiomer.[5]

Caption: Synthetic pathway from L-malic acid to the target compound.

Field-Proven Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran

This protocol is synthesized from established procedures described in the literature. [6][7]It represents a robust method for producing the key intermediate.

Step 1: Preparation of Dimethyl L-malate

-

Setup : Equip a three-necked flask with a dropping funnel, a thermometer, and a magnetic stirrer. Maintain an inert atmosphere (N₂ or Ar).

-

Reagents : Add L-malic acid (100 g, 0.746 mol) and methanol (300 mL) to the flask.

-

Reaction : Cool the suspension to -10 °C using an ice-salt bath. Add thionyl chloride (120 mL, 1.65 mol) dropwise over 2 hours, ensuring the temperature does not exceed 0 °C.

-

Scientist's Note: The low temperature is critical to control the highly exothermic reaction between methanol and thionyl chloride and to minimize side reactions.

-

-

Work-up : After addition, allow the mixture to stir at room temperature for 4 hours, then heat to reflux for 1 hour to drive the reaction to completion. Cool the mixture and concentrate under reduced pressure. Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until the pH is 7-8.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield dimethyl L-malate as a colorless oil.

Step 2: Reduction to (S)-1,2,4-Butanetriol

-

Setup : In a suitable reaction vessel under an inert atmosphere, dissolve the dimethyl L-malate (0.2 mol) in methanol (100 mL).

-

Reagents : Add lithium chloride (17 g, 0.4 mol) and potassium borohydride (8.48 g, 0.16 mol).

-

Scientist's Note: LiCl acts as a Lewis acid, coordinating to the ester carbonyl to increase its electrophilicity and facilitate reduction by the milder KBH₄. [7]This avoids the use of LiAlH₄.

-

-

Reaction : Heat the mixture to reflux. Add additional portions of potassium borohydride (4.24 g, 0.08 mol) every 20 minutes for a total of 5 additions. Monitor the reaction by TLC.

-

Work-up : After completion, cool the reaction, filter to remove inorganic salts, and acidify the filtrate carefully with mineral acid (e.g., HCl) to precipitate remaining salts. Filter again and concentrate the filtrate to obtain the crude triol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

-

Setup : The crude butanetriol is heated with a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reaction : The reaction is typically performed at high temperature (180-220 °C) to drive the dehydration and cyclization. [7]Water is removed as it is formed.

-

Purification : The resulting (S)-3-hydroxytetrahydrofuran can be purified by vacuum distillation.

The final conversion to (R)-Methyl tetrahydrofuran-3-carboxylate from (S)-3-hydroxytetrahydrofuran involves an esterification or carbonylation step, which can proceed with inversion of stereochemistry depending on the chosen method (e.g., Mitsunobu reaction followed by hydrolysis and esterification) or retention.

Asymmetric Synthesis Strategies

Asymmetric synthesis offers a powerful alternative, creating the chiral center from a prochiral substrate. Organocatalysis and transition-metal catalysis are the two main pillars of this approach.

Organocatalytic Michael Addition/Lactonization

This elegant strategy can build the tetrahydrofuran ring and set the desired stereocenter simultaneously. For instance, a chiral amine catalyst, such as a derivative of cinchonine or tetramisole, can catalyze the intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ester. [8]The stereochemistry of the final product is dictated by the chirality of the catalyst.

-

Principle : The catalyst forms a chiral iminium ion with the enone acid substrate, which then undergoes a stereocontrolled intramolecular cyclization. The choice of catalyst is crucial, as pseudoenantiomeric catalysts (e.g., quinine vs. quinidine derivatives) can lead to opposite diastereomers. [8]

Enzymatic and Chemoenzymatic Approaches

Biocatalysis provides a highly selective and environmentally benign route to enantiopure compounds.

Kinetic Resolution of Racemic Esters

A common and effective method is the enzymatic kinetic resolution of racemic methyl tetrahydrofuran-3-carboxylate.

-

Principle : A lipase, such as Lipase B from Candida antarctica (CALB), selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other, desired enantiomer of the ester unreacted. [5][9]* Workflow : The racemic ester is incubated with the lipase in a buffered aqueous solution. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining ester and the formed acid. The unreacted (R)-ester can then be separated from the (S)-acid by extraction.

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product meets the required specifications.

-

Purification : Fractional distillation under reduced pressure is the primary method for purifying the final ester. Column chromatography on silica gel may also be employed.

-

Characterization :

-

Chiral HPLC/GC : This is the gold standard for determining the enantiomeric excess (% ee) of the product.

-

NMR Spectroscopy (¹H, ¹³C) : Confirms the chemical structure and purity of the compound.

-

Mass Spectrometry : Determines the molecular weight and fragmentation pattern. [10] * Optical Rotation : Measurement of the specific rotation using a polarimeter confirms the identity of the enantiomer.

-

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific constraints and goals of the project.

| Parameter | Chiral Pool (from L-Malic Acid) | Asymmetric Synthesis | Enzymatic Resolution |

| Starting Material | Inexpensive, natural chiral source (L-Malic Acid) [6][7] | Prochiral, often simple starting materials | Racemic ester or precursor |

| Key Transformation | Stereospecific multi-step conversion [7] | Catalyst-controlled chiral induction [8] | Enzyme-selective hydrolysis/acylation [5] |

| Typical Yield | Moderate to Good | Good to Excellent | Theoretically max 50% (for one enantiomer) |

| Enantiomeric Excess | High (>98% ee often achievable) | Very High (>99% ee possible with optimized catalyst) | Very High (>99% ee often achievable) |

| Advantages | Low-cost starting material, well-established chemistry | High enantioselectivity, potentially shorter route | High selectivity, mild reaction conditions, "green" |

| Disadvantages | Multiple steps, potential for racemization | High cost of chiral catalysts/ligands, process optimization required | Maximum 50% yield, requires separation of enantiomers, enzyme cost/stability |

Conclusion

The synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate is a well-explored area of organic chemistry, offering multiple viable pathways for researchers and drug developers. The chiral pool approach starting from L-malic acid remains a robust and cost-effective method, particularly for large-scale production, leveraging an inexpensive and naturally available chiral starting material. Asymmetric synthesis provides a more elegant and potentially shorter route, offering exceptionally high enantioselectivity, though often at the cost of expensive catalysts and rigorous optimization. Finally, enzymatic resolution stands out for its unparalleled selectivity and mild, environmentally friendly conditions, but is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer.

The selection of a specific route requires a careful, multi-faceted analysis of project-specific needs, balancing economic factors, scalability, and the desired level of optical purity. This guide has illuminated the core principles and practical considerations of each major approach, providing a solid foundation for making that critical decision.

References

- An Update: Enzymatic Synthesis for Industrial Applications - PMC - NIH. (n.d.).

- CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents. (n.d.).

- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents. (n.d.).

- An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (n.d.).

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC - PubMed Central. (n.d.).

- Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. (2021).

- Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC - NIH. (2014).

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. (n.d.).

- Methyl Tetrahydrofuran-2-carboxylate | 37443-42-8 - Benchchem. (n.d.).

- Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. (2022).

- Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC - NIH. (n.d.).

Sources

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 7. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 8. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

Foreword: The Significance of Chiral Tetrahydrofurans in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (S)-Methyl Tetrahydrofuran-3-carboxylate

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique conformational properties and ability to act as a hydrogen bond acceptor make it an invaluable component in designing molecules with high biological activity and optimized pharmacokinetic profiles. The introduction of chirality into the THF ring, particularly at the C3 position, unlocks access to a three-dimensional chemical space that is critical for stereospecific interactions with biological targets such as enzymes and receptors.

(S)-Methyl tetrahydrofuran-3-carboxylate is a key chiral building block, serving as a precursor for more complex molecules in various therapeutic areas. Its enantiopure form is essential, as the biological activity and toxicity of a drug can be highly dependent on its stereochemistry.[3] This guide provides an in-depth exploration of the primary synthetic strategies to obtain this valuable intermediate, focusing on the underlying principles, practical execution, and comparative analysis of each approach. We will delve into methodologies that are not just theoretically sound but have been proven effective in a laboratory setting, offering insights that bridge academic innovation with industrial applicability.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a specific enantiomer like (S)-Methyl tetrahydrofuran-3-carboxylate requires a robust strategy to control stereochemistry. Three principal routes have proven most effective: Chiral Pool Synthesis, Biocatalytic Kinetic Resolution, and Asymmetric Catalysis. Each approach has distinct advantages and challenges, which we will explore in detail.

Caption: Overview of primary synthetic routes to (S)-Methyl tetrahydrofuran-3-carboxylate.

Chiral Pool Synthesis: A Direct Path from Nature's Building Blocks

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure starting materials.[4] For the synthesis of (S)-configured compounds, L-malic acid is an exemplary starting material. This strategy is often favored in industrial settings due to its cost-effectiveness and the reliability of sourcing the chiral precursor.[5]

Mechanistic Rationale and Workflow

The synthesis from L-malic acid involves a multi-step sequence designed to transform the C4 carboxylic acid into a C1-C4 ether linkage, forming the tetrahydrofuran ring, while retaining the stereochemistry at the C3 position (originally C2 of malic acid). The key transformations are the protection of the hydroxyl group, selective reduction of the carboxylic acids to alcohols, and subsequent acid-catalyzed intramolecular cyclization (etherification).

Caption: Step-by-step workflow for the chiral pool synthesis of the target molecule.

Detailed Experimental Protocol

Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from Dimethyl L-malate [5]

-

Step 1: Esterification of L-Malic Acid:

-

Suspend L-malic acid (1.0 eq) in methanol (10 vol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add concentrated sulfuric acid (0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates complete consumption of the starting material.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 5 vol).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl L-malate.

-

-

Step 2: Reduction to (S)-2-Hydroxy-1,4-butanediol:

-

Dissolve dimethyl L-malate (1.0 eq) in anhydrous THF (15 vol) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise, controlling the temperature below 10 °C.

-

After the addition is complete, heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1M HCl.

-

Extract the aqueous layer with ethyl acetate. The product is often highly water-soluble, so continuous extraction may be necessary for high yields.

-

Dry and concentrate the organic extracts to yield the crude diol.

-

-

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran:

-

Dissolve the crude diol (1.0 eq) in a suitable solvent like toluene (10 vol).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by GC or TLC until completion (typically 4-6 hours).

-

Cool, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer and remove the solvent. Purify the resulting (S)-3-hydroxytetrahydrofuran by vacuum distillation.

-

-

Step 4: Oxidation and Esterification:

-

The resulting (S)-3-hydroxytetrahydrofuran is oxidized to the corresponding carboxylic acid using standard methods (e.g., TEMPO-bleach).

-

The final esterification is achieved by reacting the carboxylic acid with methanol under acidic conditions, similar to Step 1, to yield the final product, (S)-Methyl tetrahydrofuran-3-carboxylate.

-

Biocatalytic Kinetic Resolution: Precision Through Enzymatic Selectivity

Kinetic resolution is a powerful technique for separating a racemic mixture. Biocatalytic methods, which employ enzymes, are particularly attractive due to their exceptional enantioselectivity and mild reaction conditions.[6][7] In this approach, an enzyme selectively reacts with one enantiomer of a racemic precursor, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

Principle of Enantioselective Dehalogenation

A highly effective strategy involves the kinetic resolution of racemic δ-haloalcohols. Halohydrin dehalogenases (HHDHs) can catalyze the intramolecular cyclization of one enantiomer far more rapidly than the other. For instance, an (R)-selective HHDH will convert (R)-δ-chloroalcohol into the corresponding tetrahydrofuran, leaving behind the unreacted (S)-δ-chloroalcohol in high enantiomeric excess.[6] This (S)-precursor can then be isolated and cyclized under basic conditions to yield the (S)-tetrahydrofuran derivative.

Caption: Mechanism of biocatalytic kinetic resolution using an R-selective enzyme.

Data Summary and Protocol Outline

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (>100) is indicative of excellent separation.

| Enzyme Variant | Substrate Concentration | Conversion | Yield (S)-Precursor | ee (S)-Precursor | E-value |

| HheC-WT | 20 mM | ~50% | ~49% | >95% | >200 |

| HheC-QM1 | 1 M (185 g/L) | ~50% | 49% | 95% | >200 |

Data adapted from studies on analogous δ-haloalcohols and highlight the robustness of the biocatalytic approach.[6]

Protocol: Biocatalytic Resolution and Subsequent Cyclization

-

Step 1: Biocatalytic Resolution:

-

Prepare a phosphate buffer solution (e.g., 200 mM, pH 7.5).

-

Suspend whole cells of E. coli expressing the desired halohydrin dehalogenase (e.g., HheC-QM1) in the buffer.

-

Add the racemic substrate (e.g., racemic methyl 5-chloro-4-hydroxypentanoate) to the cell suspension. The high substrate tolerance of some enzyme variants allows for concentrations up to 1 M.[6]

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC until ~50% conversion is reached.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (S)-precursor and the cyclized (R)-product.

-

-

Step 2: Separation and Cyclization:

-

Separate the (S)-precursor from the (R)-tetrahydrofuran product using column chromatography.

-

Dissolve the purified (S)-precursor in a solvent like THF or methanol.

-

Add a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.

-

Stir the reaction at room temperature until the cyclization is complete.

-

Quench the reaction, extract the product, and purify by chromatography or distillation to obtain the final (S)-Methyl tetrahydrofuran-3-carboxylate.

-

Asymmetric Catalysis: The Modern Frontier

Asymmetric catalysis offers the most elegant and atom-economical route to chiral molecules. This approach uses a small amount of a chiral catalyst to convert a prochiral substrate into a single enantiomer of the product with high selectivity. For the synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate, an asymmetric hydrogenation of an unsaturated precursor is a highly viable strategy.

Rationale: Asymmetric Hydrogenation

The key is the hydrogenation of a prochiral olefin, such as methyl 2,5-dihydrofuran-3-carboxylate, in the presence of a chiral transition metal catalyst. Catalysts typically consist of a metal center (e.g., Rhodium, Ruthenium) and a chiral phosphine ligand (e.g., BINAP, DuPhos). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby generating the desired (S)-stereocenter.

Comparative Analysis of Strategies

| Strategy | Pros | Cons | Ideal Application |

| Chiral Pool | Cost-effective starting material, reliable stereochemistry, well-established methods.[5] | Can involve multiple steps, may require protecting groups. | Large-scale industrial production where cost of raw materials is paramount. |

| Biocatalytic Resolution | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly.[6][7] | Theoretical max yield is 50% for the desired enantiomer, requires separation of product and substrate. | When exceptional enantiopurity is required and the "wrong" enantiomer can be recycled or has value. |

| Asymmetric Catalysis | High atom economy, high potential yield (up to 100%), catalytic nature reduces waste. | High cost of chiral catalysts and ligands, requires significant process optimization. | Scenarios where efficiency, atom economy, and directness of the route are the primary drivers. |

Conclusion

The synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate is a critical endeavor for the advancement of pharmaceutical research and development. This guide has detailed three robust and field-proven strategies, each with its own set of advantages. The choice of synthetic route—be it the economical Chiral Pool approach, the highly selective Biocatalytic Resolution, or the elegant Asymmetric Catalysis—will ultimately depend on the specific project requirements, including scale, cost constraints, and desired purity. By understanding the fundamental principles and practical considerations behind each method, researchers and drug development professionals can make informed decisions to efficiently access this vital chiral building block.

References

- Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC - NIH. (n.d.).

- The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (n.d.).

- Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews. (2014, June 30).

- (PDF) Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - ResearchGate. (n.d.).

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. (n.d.).

- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC - PubMed Central. (n.d.).

- Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran - ChemicalBook. (2022, July 25).

- (PDF) Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy - ResearchGate. (2018, August 20).

- Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - PubMed. (2021, January 21).

- ChemInform Abstract: One‐Pot Asymmetric Synthesis of Substituted Tetrahydrofurans via a Multicatalytic Benzoin/Michael/Acetalization Cascade. | Request PDF - ResearchGate. (n.d.).

Sources

- 1. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 6. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Methyl Tetrahydrofuran-3-carboxylate

Introduction: The Structural Significance of a Versatile Heterocycle

Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) is a heterocyclic compound of significant interest in synthetic chemistry and drug development. Its tetrahydrofuran (THF) core is a prevalent scaffold in numerous natural products and pharmacologically active molecules. The ester functionality at the 3-position provides a versatile handle for further chemical modification, making it a valuable building block for creating complex molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to efficacy and safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive portrait of the molecule.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While publicly accessible, raw experimental spectra for this specific parent compound are limited, this document leverages data from closely related, highly substituted analogues and foundational spectroscopic principles to present a robust, predictive, and instructional framework for its characterization. The primary literature reference for the synthesis of this class of compounds can be found in The Journal of Organic Chemistry, which details the diastereoselective synthesis of substituted derivatives.[1]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering used for NMR assignments.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can map out the precise connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, we expect to see signals corresponding to the five distinct proton environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

|---|---|---|---|---|

| ~3.90 - 3.70 | m | 2H | H-5 | These protons are adjacent to the ring oxygen, which deshields them, shifting them downfield. Their complex multiplicity arises from coupling to the H-4 protons. |

| ~3.75 | s | 3H | O-CH₃ | The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with. This is a highly characteristic signal for a methyl ester. |

| ~3.65 | m | 2H | H-2 | Similar to H-5, these protons are deshielded by the adjacent ring oxygen. Their chemical shift is often slightly different from H-5 due to the overall asymmetry of the molecule. |

| ~3.10 | m | 1H | H-3 | This single proton is on the carbon bearing the carboxylate group. The electron-withdrawing nature of the ester deshields this proton, shifting it downfield relative to the H-4 protons. |

| ~2.20 | m | 2H | H-4 | These protons are the most upfield of the ring protons as they are furthest from the electron-withdrawing oxygen and ester groups. They will show complex coupling to both H-3 and H-5. |

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief sonication can be used if necessary.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum at a field strength of 500 MHz. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans for a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

|---|---|---|

| ~174.0 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. This is a key diagnostic peak. |

| ~68.0 | C-5 | This carbon is bonded to the ring oxygen, resulting in a downfield shift into the typical range for ether carbons. |

| ~67.5 | C-2 | Also bonded to the ring oxygen, this carbon's chemical shift is similar to C-5. 2D NMR techniques like HSQC would be required to definitively assign C-2 vs. C-5. |

| ~52.0 | O-C H₃ | The methyl ester carbon is a characteristic signal in this region. |

| ~45.0 | C-3 | The carbon atom attached to the ester group is shifted downfield relative to a simple alkane carbon due to the inductive effect of the carbonyl. |

| ~29.0 | C-4 | This is the most upfield carbon in the ring, consistent with a standard sp³-hybridized carbon in a five-membered ring. |

Workflow for NMR Structural Elucidation

Caption: Standard workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key Diagnostic Peaks for this compound

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups. The most critical absorptions are the C=O stretch of the ester and the C-O stretches of the ester and ether.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2960-2850 | Medium-Strong | C-H Stretch | Alkane (CH₂, CH) |

| ~1735 | Strong, Sharp | C=O Stretch | Ester |

| ~1200-1050 | Strong | C-O Stretch | Ester & Ether |

Causality in IR Interpretation:

-

The C=O Stretch: The strong, sharp peak around 1735 cm⁻¹ is the most unambiguous signal in the spectrum. Its position is characteristic of a saturated aliphatic ester. The high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond.

-

C-H Stretches: The peaks just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds, consistent with the saturated THF ring and methyl group.

-

The "Fingerprint" Region: The complex region from ~1400-600 cm⁻¹ contains many C-C and C-O single bond stretches and various bending vibrations. While difficult to assign individual peaks, the overall pattern is unique to the molecule and serves as a valuable fingerprint for comparison against a reference spectrum.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After acquisition, thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺): The molecular weight of C₆H₁₀O₃ is 130.14 g/mol . The molecular ion peak (M⁺) is expected at m/z = 130 . This peak may be of low intensity due to the facile fragmentation of the molecule.

-

Key Fragmentation Pathways:

-

Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a prominent peak at m/z = 99 (M - 31). This acylium ion is resonance-stabilized.

-

Loss of Carbomethoxy Group (-COOCH₃): Cleavage of the entire ester group as a radical results in the tetrahydrofuryl cation at m/z = 71 (M - 59).

-

Ring Cleavage: The tetrahydrofuran ring can undergo various fragmentation pathways, often initiated by the loss of an ethylene molecule (C₂H₄), leading to smaller fragment ions.

-

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5). Use a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the compound.

-

MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) is set to scan a mass range of m/z 40-300.

-

Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion: A Triad of Spectroscopic Validation

The structural elucidation of this compound is a clear example of the synergy between NMR, IR, and MS. IR spectroscopy rapidly confirms the presence of the critical ester functional group. Mass spectrometry provides the molecular weight and corroborates the structure through predictable fragmentation. Finally, NMR spectroscopy offers the definitive and most detailed map of the C-H framework, allowing for unambiguous confirmation of the connectivity and chemical environment of every atom in the molecule. By integrating the data from these three techniques, researchers can have the highest degree of confidence in the identity and purity of this versatile chemical building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Hoffmann, R. W., & Endesfelder, A. (1986). Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles. The Journal of Organic Chemistry, 51(22), 4316–4328. [Link][1]

Sources

1H and 13C NMR of Methyl tetrahydrofuran-3-carboxylate